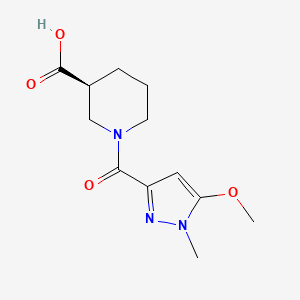![molecular formula C10H12ClN3O2 B6645212 2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid, also known as CPPAAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPAAC is a derivative of pyrazine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it has been proposed that this compound may act as an agonist at the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound may also act on other neurotransmitter systems, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce seizure activity, decrease pain sensitivity, and reduce inflammation. This compound has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been shown to have a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid has several advantages for lab experiments, including its high yield and low toxicity profile. However, this compound is a relatively new compound and has not been extensively studied in humans. Therefore, its safety and efficacy in humans are not fully understood. Additionally, this compound may have off-target effects, which could limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Further studies are also needed to determine the safety and efficacy of this compound in humans. Finally, the potential use of this compound in combination with other drugs for the treatment of various neurological and psychiatric disorders should be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its potential use as an anticonvulsant, antinociceptive, and anti-inflammatory agent. This compound has several advantages for lab experiments, including its high yield and low toxicity profile. However, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid has been synthesized using various methods, including the reaction of 6-chloropyrazine-2-carboxylic acid with cyclopropylmethylamine in the presence of coupling agents such as EDCI or DIC. Another method involves the reaction of 6-chloropyrazine-2-carboxylic acid with cyclopropylmethylamine in the presence of a base such as triethylamine. The yield of this compound using these methods ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid has been studied for its potential therapeutic applications, including its use as an anticonvulsant, antinociceptive, and anti-inflammatory agent. This compound has been shown to exhibit anticonvulsant activity in animal models of epilepsy. It has also been shown to reduce pain in animal models of neuropathic pain and inflammation. Additionally, this compound has been studied for its potential use in treating depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-[(6-chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-3-12-4-9(13-8)14(6-10(15)16)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXUGABGFRFEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)


![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)


![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)

